molecular formula C16H21N3O B14191483 5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine CAS No. 851265-87-7

5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine

Cat. No.: B14191483
CAS No.: 851265-87-7
M. Wt: 271.36 g/mol
InChI Key: DKTMVRCAACMNJW-UHFFFAOYSA-N
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Description

5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine is a heterocyclic compound that features a piperidine moiety and an oxadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine typically involves the reaction of a phenyl-substituted oxadiazole with a piperidine derivative. One common method includes the Boulton-Katritzky rearrangement, which involves the exposure of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles to water and hydrochloric acid . This reaction can be carried out at room temperature in the presence of water, DMF (dimethylformamide), and HCl (hydrochloric acid).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazine ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine is unique due to its combination of a piperidine moiety and an oxadiazine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

851265-87-7

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

5-phenyl-3-(2-piperidin-1-ylethyl)-6H-1,2,4-oxadiazine

InChI

InChI=1S/C16H21N3O/c1-3-7-14(8-4-1)15-13-20-18-16(17-15)9-12-19-10-5-2-6-11-19/h1,3-4,7-8H,2,5-6,9-13H2

InChI Key

DKTMVRCAACMNJW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=NOCC(=N2)C3=CC=CC=C3

Origin of Product

United States

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